1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-methylsulfanyl-1H-imidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)5-3-7-6(8-5)10-2/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMRHBVHRNBGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695780 | |
| Record name | 1-[2-(Methylsulfanyl)-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-42-4 | |
| Record name | 1-[2-(Methylthio)-1H-imidazol-5-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Methylsulfanyl)-1H-imidazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an imidazole ring substituted with a methylthio group, which contributes to its biological properties.
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the modulation of signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, including p38 MAP kinase and JNK3, which are involved in inflammatory responses and cellular stress responses.
Inhibition Studies
In enzyme-linked immunosorbent assays (ELISA), this compound demonstrated significant inhibitory effects on JNK3 and p38 MAP kinase. The IC50 values for these interactions were reported to be in the low nanomolar range, indicating potent activity:
| Kinase | IC50 (nM) |
|---|---|
| JNK3 | 17 |
| p38 MAP kinase | 24 |
This selectivity suggests that the compound could be a valuable tool for studying these pathways in various disease models, particularly those related to inflammation and cancer.
Anti-Cancer Activity
A study exploring the anti-cancer properties of imidazole derivatives found that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. The compound's ability to inhibit key signaling pathways involved in tumor growth further supports its potential as an anti-cancer agent .
Anti-Microbial Properties
Another area of investigation focused on the anti-microbial efficacy of this compound against various bacterial strains. Preliminary results indicated that it possesses notable activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to standard anti-tubercular agents. This suggests a promising role in the treatment of resistant strains of tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazole ring and the methylthio group significantly influence the biological activity. For instance, variations in substituents led to alterations in potency against both kinases and microbial targets. This highlights the importance of molecular design in optimizing therapeutic efficacy .
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. This reaction is critical for modulating electronic properties and biological activity.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂O₂ (30%), AcOH, 50°C, 4 hrs | 1-(2-(Methylsulfinyl)-1H-imidazol-4-yl)ethanone | 78% | |
| mCPBA, DCM, 0°C → RT, 2 hrs | 1-(2-(Methylsulfonyl)-1H-imidazol-4-yl)ethanone | 85% |
Mechanistic Insight :
-
Sulfoxide formation : Electrophilic oxygen from H₂O₂ attacks the sulfur atom, forming a sulfoxide.
-
Sulfone formation : mCPBA acts as a stronger oxidizing agent, introducing a second oxygen atom.
Nucleophilic Additions to the Ketone
The ketone group participates in nucleophilic additions, forming derivatives such as hydrazones and oximes.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NH₂NH₂·H₂O, EtOH, reflux, 6 hrs | 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone hydrazone | 92% | |
| NH₂OH·HCl, NaOAc, EtOH, 60°C, 3 hrs | This compound oxime | 88% |
Applications :
-
Hydrazones serve as intermediates for synthesizing heterocycles (e.g., triazoles).
-
Oximes are precursors for Beckmann rearrangements or metal coordination complexes.
Condensation Reactions
The ketone reacts with amines to form Schiff bases, enabling further functionalization.
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | EtOH, RT, 12 hrs | N-Benzylimine derivative | 75% | |
| p-Toluidine | AcOH (cat.), toluene, reflux, 8 hrs | N-(p-Tolyl)imine derivative | 82% |
Key Observation : Electron-rich amines exhibit faster reaction rates due to enhanced nucleophilicity.
Reduction of the Ketone Moiety
The ketone is reduced to a secondary alcohol under mild conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄, MeOH, 0°C → RT, 2 hrs | 2-(2-(Methylthio)-1H-imidazol-4-yl)ethanol | 90% | |
| LiAlH₄, THF, reflux, 4 hrs | 2-(2-(Methylthio)-1H-imidazol-4-yl)ethanol | 95% |
Note : LiAlH₄ provides higher yields but requires anhydrous conditions.
Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with azides to form triazole derivatives.
| Azide Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaN₃, DMF, 80°C, 24 hrs | 1,2,3-Triazole-linked imidazole | 65% |
Mechanism :
-
Substitution of the ketone’s α-hydrogen with an azide group precedes cycloaddition with alkynes.
Alkylation and Acylation at Imidazole Nitrogen
The NH group of the imidazole undergoes alkylation or acylation under basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃, DMF, 60°C | N-Methylimidazole derivative | 80% | ||
| ClCOCH₂Cl, NaH, THF, 0°C | N-Chloroacetylated derivative | 70% |
Key Challenge : Competitive reactions at the ketone require careful control of stoichiometry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, synthetic routes, and biological activities.
Structural Variations and Physicochemical Properties
Key Observations :
- Lipophilicity : The methylthio group (-SCH₃) enhances membrane permeability compared to polar groups (e.g., hydroxyl in LX2931) .
- Steric Effects : N1-methylation (e.g., in ’s compound) may reduce binding affinity to flat active sites (e.g., kinases) due to steric clashes.
- Reactivity : Vinyl-substituted analogs () exhibit higher reactivity, limiting stability but enabling covalent binding strategies.
Comparative Routes:
Yield and Purity :
Mechanistic Insights :
- Kinase Inhibition : The 2-SCH₃ group in the target compound facilitates hydrogen bonding with kinase ATP pockets, while diaryl substituents (e.g., 4-fluorophenyl) enhance hydrophobic interactions .
- Antifungal Activity : Dichlorophenyl groups in sertaconazole derivatives disrupt fungal membrane ergosterol biosynthesis, a mechanism absent in methylthio analogs .
Pharmacokinetic and Toxicity Profiles
| Compound | logP | Solubility (mg/mL) | Toxicity (LD₅₀, mg/kg) | Notes |
|---|---|---|---|---|
| Target Compound | 2.1 | 0.15 (PBS) | 250 (oral, rat) | Moderate hepatic clearance |
| LX2931 | -0.8 | 5.6 (PBS) | >500 (oral, mouse) | High aqueous solubility |
| Sertaconazole | 4.3 | 0.02 (PBS) | 120 (oral, rat) | CYP3A4 inhibition risk |
Preparation Methods
Starting Materials and Key Intermediates
- Imidazole or substituted imidazole core
- Methylthiol or methylthio-containing reagents (e.g., methylthiolate salts)
- Ethanol or ethanone derivatives (e.g., chloroacetyl chloride for acetylation)
Synthetic Route Overview
A representative synthetic route involves:
- Formation of the imidazole ring or use of a pre-formed imidazole scaffold.
- Introduction of the methylthio group at the 2-position of the imidazole ring, often via nucleophilic substitution using methylthiolate reagents.
- Acetylation at the 4-position of the imidazole ring to introduce the ethanone moiety, commonly achieved by reacting the imidazole derivative with chloroacetyl chloride under basic conditions.
Detailed Experimental Procedure from Literature
A closely related synthetic procedure for methylthio-substituted benzimidazole ethanone derivatives provides insight into the preparation of this compound:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Compound (1) (1 g, 0.006 mol) dissolved in anhydrous DMF (7 ml), cooled to 0°C | Preparation of starting imidazole derivative solution |
| 2 | Sodium hydride (0.14 g, 0.006 mol) added portion-wise, stirred 30 min | Deprotonation of imidazole nitrogen to activate for substitution |
| 3 | Chloroacetyl chloride (0.5 ml, 0.006 mol) added dropwise at 0°C, stirred 10 min, then at room temperature for 4 h | Acetylation at the 4-position, forming 2-chloro-1-(2-(methylthio)-1H-imidazol-1-yl)ethanone intermediate |
| 4 | Solvent evaporated, mixture poured into ice water, precipitate filtered and recrystallized from ethanol | Isolation and purification of acetylated product |
Subsequent transformations include azidation and further functional group modifications, but the key step for ethanone introduction is the chloroacetyl chloride reaction.
Alternative Method: Imidazolyl-Ethanone via Reaction of Amino Sugars and Ethoxyacrylonitrile
Another innovative route involves the preparation of imidazole ethanone derivatives by cyclization reactions starting from amino sugars and ethoxyacrylonitrile:
- Sodium methoxide is added to 2-ethoxyacrylonitrile to form a reactive intermediate.
- This intermediate is reacted with 1-amino-1-deoxy-D-fructose to form the imidazole ring bearing a tetrahydroxybutyl substituent.
- Acetic acid is added to promote cyclization and formation of the ethanone-substituted imidazole.
- The product is isolated by precipitation, filtration, and recrystallization, yielding over 50% product.
Although this method is described for a related imidazole ethanone with a sugar substituent, it demonstrates the utility of base-promoted cyclization and acylation strategies applicable to methylthio-substituted imidazoles.
Data Table Summarizing Key Preparation Parameters
| Parameter | Method 1: Chloroacetylation of Methylthio-Imidazole | Method 2: Cyclization with Amino Sugars and Ethoxyacrylonitrile |
|---|---|---|
| Starting Material | 2-(Methylthio)-1H-imidazole derivative | 1-Amino-1-deoxy-D-fructose and 2-ethoxyacrylonitrile |
| Key Reagents | Sodium hydride, chloroacetyl chloride | Sodium methoxide, acetic acid |
| Solvent | Anhydrous DMF | Methanol or suitable polar solvent |
| Temperature | 0°C to room temperature | 60°C (cyclization step) |
| Reaction Time | 4 hours (acetylation) | 1 hour stirring after acid addition |
| Yield | Moderate to good (not explicitly stated) | >50% (up to 80% reported) |
| Purification | Recrystallization from ethanol | Filtration and washing with water, drying under vacuum |
| Notes | Sensitive to moisture, requires inert atmosphere | Requires careful pH control during acid addition |
Research Findings and Considerations
- The methylthio substitution enhances lipophilicity and may influence biological activity, necessitating careful control during synthesis to avoid side reactions such as over-alkylation or oxidation of sulfur.
- The acetylation step using chloroacetyl chloride is efficient but requires low temperature to control reactivity.
- Base-promoted cyclization methods provide an alternative, especially for complex substituents, with good yields and scalability.
- Purification typically involves recrystallization or slurry techniques to ensure high purity, essential for subsequent biological evaluation.
Q & A
Q. What are the recommended synthetic routes for 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or Grignard reactions. For example, imidazole derivatives with thioether groups can be synthesized by reacting a methylthio precursor (e.g., 2-methylthio-imidazole) with acetylating agents like acetyl chloride under anhydrous conditions. Reaction parameters such as temperature (0–25°C), solvent (THF or dichloromethane), and catalyst (e.g., NaH) significantly impact yield. A multi-step approach, as seen in similar imidazole derivatives, may include thiolation followed by acetylation, achieving yields of ~40–50% after purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the methylthio group (δ ~2.5 ppm for S-CH₃) and ethanone carbonyl (δ ~200 ppm in ¹³C).
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch) validate functional groups .
- X-ray Crystallography : For resolving crystal packing and bond angles, particularly if the compound forms stable crystals .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when competing side reactions occur during thioether formation?
- Methodological Answer: Side reactions (e.g., over-oxidation to sulfoxide) can be mitigated by:
- Controlled Reaction Time : Limiting exposure to oxidizing agents (e.g., H₂O₂).
- Protecting Groups : Temporarily blocking reactive sites (e.g., imidazole NH) with Boc or benzyl groups.
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Evidence from similar thioether-containing imidazoles shows that yields improve from 30% to 60% with these adjustments .
Q. What strategies resolve discrepancies in NMR data interpretation for thioether-containing imidazole derivatives?
- Methodological Answer: Ambiguities arise due to tautomerism (e.g., 1H vs. 3H imidazole forms) or solvent-induced shifts. Strategies include:
- Variable Temperature NMR : To observe tautomeric equilibria.
- 2D NMR (COSY, HSQC) : For correlating protons and carbons, especially for overlapping peaks.
- Comparative Analysis : Cross-referencing with structurally validated analogs (e.g., PubChem data for related compounds) .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets like enzymes?
- Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like sphingosine 1-phosphate lyase (SPL) using fluorescence-based substrates (e.g., dansyl-S1P).
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
- Cellular Assays : Test anti-inflammatory effects in macrophage models (e.g., TNF-α suppression).
Similar imidazole derivatives (e.g., LX2931) have shown efficacy in rheumatoid arthritis models via SPL inhibition .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the biological activity of structurally similar imidazole derivatives?
- Methodological Answer: Contradictions often stem from variations in substituents (e.g., methylthio vs. benzylthio) or assay conditions. Steps include:
- Structure-Activity Relationship (SAR) Analysis : Compare functional group contributions (e.g., methylthio enhances lipophilicity vs. benzylthio’s bulk).
- Standardized Assay Protocols : Ensure consistent cell lines, concentrations, and controls.
- Meta-Analysis : Aggregate data from PubChem, academic databases, and peer-reviewed studies (e.g., vs. 5) .
Q. What factors influence the stability of this compound under storage?
- Methodological Answer: Stability is affected by:
- Moisture : Hydrolysis of the thioether group necessitates storage in desiccated environments.
- Light : UV exposure may degrade the imidazole ring; use amber vials.
- Temperature : Long-term storage at –20°C in inert atmospheres (N₂ or Ar) prevents oxidation.
Data from analogous compounds suggest a shelf life of >12 months under these conditions .
Experimental Design Considerations
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer:
- Docking Simulations : Predict binding modes to targets (e.g., SPL) using software like AutoDock Vina.
- QSAR Models : Correlate electronic properties (e.g., LogP, HOMO-LUMO gaps) with activity data.
- MD Simulations : Assess conformational stability in aqueous or lipid bilayers.
Studies on related compounds (e.g., ’s LX2931) have used these methods to optimize potency .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
